(S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-methyl-1-(4-methylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-8(2)9(11)10(14)13-6-4-12(3)5-7-13/h8-9H,4-7,11H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJMFUCCWRMSHV-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(CC1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
Physicochemical Properties
Melting Points :
- The tetrafluoro-pyrrolidine analog exhibits a melting point of 234–238°C , attributed to fluorine-induced crystallinity and strong intermolecular forces .
- The target compound’s melting point is unspecified, but piperazine derivatives generally have lower melting points than fluorinated analogs due to reduced symmetry.
- The tetrafluoro-pyrrolidine analog balances lipophilicity with polarity due to fluorine atoms, optimizing solubility and bioavailability .
Biologische Aktivität
(S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one, also known as a chiral compound with potential applications in medicinal chemistry, exhibits diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 241.33 g/mol
- CAS Number: 1421057-06-8
The synthesis of (S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one typically involves the formation of the piperazine ring through reactions involving ethylenediamine and diethylene glycol, followed by reductive amination to introduce the amino group. Chiral resolution is achieved using chiral catalysts or starting materials.
The biological activity of (S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects including:
- Anticancer Activity: Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways, thus inhibiting cell proliferation .
Anticancer Activity
Research has demonstrated that (S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one exhibits significant anticancer properties. For example:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.78 |
These compounds showed IC values comparable to or lower than standard anticancer drugs like Prodigiosin, indicating their potential for further development as therapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains, showing moderate to excellent antimicrobial activity:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound C | E. coli | Moderate |
| Compound D | S. aureus | Excellent |
These findings suggest that modifications to the piperazine ring can enhance antimicrobial efficacy .
Case Studies
Case Study 1: Anticancer Mechanisms
A study investigating the effects of (S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one on MCF-7 cells revealed that the compound triggers apoptosis through caspase activation. Flow cytometry analysis indicated a significant arrest in the G1 phase of the cell cycle, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of (S)-2-Amino-3-methyl-1-(4-methyl-piperazin-1-yl)-butan-1-one were synthesized and screened for antimicrobial activity against various pathogens. The results showed that certain modifications led to enhanced activity against resistant strains, suggesting a promising avenue for developing new antibiotics .
Q & A
Q. Basic Quality Control
- HPLC-MS : Use C18 columns (e.g., Agilent Zorbax SB-C18) with 0.1% formic acid in acetonitrile/water gradients to detect impurities at ≥0.1% levels .
- NMR spectroscopy : ¹H-NMR (600 MHz, DMSO-d₆) identifies residual solvents (e.g., DMF) and stereochemical impurities via split signals in the 2.5–3.5 ppm range .
Q. Advanced Impurity Profiling
- Chiral SFC : Supercritical fluid chromatography (CO2/ethanol modifier) resolves co-eluting epimers undetectable by standard HPLC .
- LC-QTOF : High-resolution mass spectrometry confirms structural analogs (e.g., 4-ethylpiperazine byproducts) via exact mass matching (<2 ppm error) .
How does the 4-methylpiperazine moiety influence the compound’s pharmacokinetic properties?
Q. Key Structure-Property Relationships
- Lipophilicity : LogP increases by ~0.5 units compared to unsubstituted piperazine analogs, enhancing blood-brain barrier permeability (measured via PAMPA assay) .
- Metabolic stability : The methyl group reduces CYP3A4-mediated N-dealkylation, as shown in human liver microsome studies (t₁/₂ > 120 min vs. 45 min for des-methyl analogs) .
Q. Optimization Strategies
- Introduce deuterium at the piperazine methyl group to further slow metabolism without altering target affinity .
What experimental designs are recommended for evaluating in vivo efficacy while minimizing off-target effects?
Q. Preclinical Study Design
Dose-ranging studies : Administer 0.1–10 mg/kg (i.p.) in rodent models, monitoring plasma levels via LC-MS/MS to establish PK/PD correlations .
Behavioral assays : Use conditioned place preference (CPP) for reward-related effects and rotarod tests for motor side effects .
Q. Advanced Mitigation of Off-Target Activity
- Knockout models : Compare wild-type and receptor-KO mice to isolate target-specific effects .
- Thermodynamic integration MD simulations : Predict off-target binding to adrenergic or histamine receptors preemptively .
How can researchers resolve conflicting crystallographic data on the compound’s active conformation?
Q. Crystallographic Best Practices
- Co-crystallization : Use high-resolution protein targets (e.g., dopamine D3 receptor at ≤2.0 Å) to stabilize the ligand in its bioactive conformation .
- DFT calculations : Compare experimental and computed torsion angles (e.g., C1-C2-N-C3 dihedral) to validate low-energy conformers .
Contradiction Analysis
Discrepancies between X-ray and solution-state NMR data often arise from crystal packing forces. Use molecular dynamics simulations (AMBER force field) to model flexibility in aqueous environments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
